1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester
Overview
Description
1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are significant in various fields due to their diverse biological and chemical properties. This particular compound is characterized by the presence of an ethyl group, a mercapto group, and an ester functional group, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.
Biochemical Pathways
Given the broad range of activities associated with benzimidazole derivatives, it can be inferred that multiple pathways could be affected .
Pharmacokinetics
The solubility of the compound in ethanol and its slight solubility in water suggest that it could be absorbed and distributed in the body. The impact of these properties on the compound’s bioavailability would need to be determined through further studies.
Result of Action
Given the broad range of activities associated with benzimidazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester typically involves the condensation of o-phenylenediamine with ethyl glyoxalate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts such as nickel or copper, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
1-Ethyl-2-mercapto-1H-benzoimidazole-5-carboxylic acid ethyl ester can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic drug.
Mebendazole: Another antiparasitic agent.
Thiabendazole: Used for treating parasitic worm infections. What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 1-ethyl-2-sulfanylidene-3H-benzimidazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-3-14-10-6-5-8(11(15)16-4-2)7-9(10)13-12(14)17/h5-7H,3-4H2,1-2H3,(H,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWHZYYLDSQVNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OCC)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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